molecular formula C17H17ClN2O3 B5034595 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide

2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide

Cat. No.: B5034595
M. Wt: 332.8 g/mol
InChI Key: QOLYOYNJGXPXCX-UHFFFAOYSA-N
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Description

2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide, supplied under the product code STK458030, is a chemical compound offered as a dry powder for research applications in biological screening and lead optimization . It has a molecular weight of 332.79 and an empirical formula of C17H17ClN2O3 . The compound features a phenoxyacetamide structure, which is of significant research interest as derivatives of phenoxy compounds, such as the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid), are known to exhibit potent biological activity . MCPA itself functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth in susceptible broadleaf plants . Researchers can leverage the core structural motifs present in this benzamide for developing novel compounds or studying its effects in various biological systems. According to Lipinsky's rule of five, this compound has a logP of 3.465, three hydrogen bond donors, three hydrogen bond acceptors, and a polar surface area of 81 Ų . These properties are critical for researchers to assess the compound's potential drug-likeness and pharmacokinetic behavior in early-stage investigative studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-10-9-12(18)7-8-15(10)23-11(2)17(22)20-14-6-4-3-5-13(14)16(19)21/h3-9,11H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLYOYNJGXPXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several benzamide derivatives reported in the evidence. Key variations lie in substituent groups, which critically influence bioactivity:

Compound (Source) Core Structure Substituent Group Key Structural Differences
Target Compound Benzamide + propanoyl 4-Chloro-2-methylphenoxy Unique halogen (Cl) and methyl substitution on the phenoxy ring.
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (, Compound 4) Benzamide + azetidinone 3-Chloro-2-(2-chlorophenyl)azetidinone Azetidinone ring with dual chloro substituents; enhanced antimicrobial activity .
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl} acetamide (, OL4) Benzamide + imidazole 2-Methyl-5-nitroimidazole + 3-nitrophenyl Nitro and imidazole groups confer anticonvulsant activity .
(2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, Compound 15) Benzamide + propanoyl 4-Methoxyphenyl + acetate ester Methoxy group increases hydrophilicity; acetate ester may influence bioavailability .

Pharmacological Activity

  • Antimicrobial Potential: Azetidinone-containing benzamides (e.g., Compound 4 in ) exhibit strong antibacterial and antifungal activity, attributed to chloro substituents and the azetidinone ring’s ability to disrupt microbial cell walls . The target compound’s 4-chloro group may similarly enhance antimicrobial efficacy, though empirical data is lacking.
  • Anticonvulsant Activity : Nitroimidazole derivatives (e.g., OL4 in ) show potent anticonvulsant effects due to nitro group-mediated modulation of neuronal ion channels . The target compound lacks this nitro group but may interact with CNS targets via its benzamide backbone.
  • Cancer Research: Azetidinone derivatives (e.g., Compound 17 in ) demonstrate moderate anticancer activity against MCF7 breast cancer cells, suggesting that structural rigidity and chloro substituents may play roles in cytotoxicity .

Toxicity and Handling

The propanoyl component, 2-(4-chloro-2-methylphenoxy)propionic acid, is classified as a carcinogen and irritant (Hazard Rating: 3–4) .

Biological Activity

The compound 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H16ClN2O3
  • Molecular Weight : 300.75 g/mol

The biological activity of this compound primarily revolves around its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to play a crucial role in cancer treatment by altering gene expression and promoting apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of HDAC Activity : The compound shows selective inhibition against class I HDACs, particularly HDAC1, HDAC2, and HDAC3, which are implicated in tumor growth and progression.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
HepG21.30
A27802.66
MCF71.73

These values indicate that the compound has a potent effect on inhibiting cell growth compared to standard HDAC inhibitors like SAHA.

In Vivo Studies

In vivo efficacy has been evaluated using xenograft models. The results showed that the compound significantly inhibited tumor growth:

  • Tumor Growth Inhibition (TGI) :
    • TGI was recorded at approximately 48.89% compared to controls.

This suggests that the compound not only works effectively in vitro but also translates to significant effects in living organisms.

Case Study 1: HepG2 Cell Line

A study conducted on HepG2 cells revealed that treatment with this compound resulted in:

  • Cell Cycle Arrest : Induction of G2/M phase arrest.
  • Apoptosis Promotion : Enhanced apoptotic markers were observed post-treatment.

Case Study 2: Combination Therapy

Further investigations into combination therapies indicated that co-treatment with this compound and standard chemotherapeutics like Taxol enhanced overall anticancer efficacy, demonstrating its potential for use in combination regimens.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are critical for its therapeutic application. Preliminary toxicity studies suggest moderate toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safety margins.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide, and how is purity ensured?

Answer:
The compound is typically synthesized via a multi-step process involving:

Acylation : Reacting 4-chloro-2-methylphenol with propanoyl chloride to form the phenoxypropanoyl intermediate.

Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the intermediate to 2-aminobenzamide .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Basic: What spectroscopic and computational methods validate the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the amide proton (δ 10.2–10.5 ppm), aromatic protons (δ 6.8–8.2 ppm), and methyl groups (δ 1.4–2.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
  • Computational validation : Density Functional Theory (DFT) optimizes the structure and predicts vibrational frequencies (IR) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Dose-response standardization : Use a unified concentration range (e.g., 1 nM–100 µM) across assays.
  • Orthogonal assays : Validate results with complementary methods (e.g., in vitro enzyme inhibition + cell viability assays) .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

  • Rodent models : Gastric emptying assays in rats (e.g., phenol red semisolid meal test) assess bioavailability and gastrointestinal effects .
  • Metabolic profiling : LC-MS/MS quantifies plasma/tissue concentrations and identifies metabolites.
  • Toxicology : Acute toxicity studies (OECD 423 guidelines) monitor hepatic/kidney function (AST, ALT, creatinine) .

Advanced: How can structure-activity relationship (SAR) studies optimize target selectivity?

Answer:

  • Substituent variation : Modify the phenoxy group (e.g., halogen substitution) or benzamide core to enhance receptor binding.
  • In vitro binding assays : Screen derivatives against related targets (e.g., GPCRs, kinases) to assess selectivity .
  • Molecular docking : Use AutoDock Vina to predict interactions with binding pockets (e.g., hydrophobic regions favoring chloro-methyl groups) .

Basic: What safety protocols are critical during handling and storage?

Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond.
  • Exposure control : Use fume hoods for synthesis and PPE (gloves, goggles) to avoid dermal contact .
  • Decontamination : Ethanol/water mixtures (70:30) neutralize spills; contaminated glassware is rinsed with acetone before washing .

Advanced: How can synthetic yields be improved while minimizing hazardous intermediates?

Answer:

  • Catalytic optimization : Replace stoichiometric coupling agents with polymer-supported reagents (e.g., PS-EDC) to reduce waste .
  • Flow chemistry : Continuous flow systems enhance reaction control and reduce propanoyl chloride exposure .
  • Green solvents : Substitute DMF with cyclopentyl methyl ether (CPME) for safer amide coupling .

Advanced: What analytical approaches characterize degradation products under physiological conditions?

Answer:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed amide, oxidized phenoxy groups) and quantify stability (% remaining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.